molecular formula C24H24N4 B11583212 4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

Cat. No.: B11583212
M. Wt: 368.5 g/mol
InChI Key: NBKLQEUIRAPOIV-UHFFFAOYSA-N
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Description

4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazoquinazoline core. This is followed by alkylation and subsequent functionalization to introduce the N,N-dimethylaniline moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazoquinazoline core with the N,N-dimethylaniline moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

4-(5-ethyl-6H-benzimidazolo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

InChI

InChI=1S/C24H24N4/c1-4-27-21-11-7-5-9-19(21)23-25-20-10-6-8-12-22(20)28(23)24(27)17-13-15-18(16-14-17)26(2)3/h5-16,24H,4H2,1-3H3

InChI Key

NBKLQEUIRAPOIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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